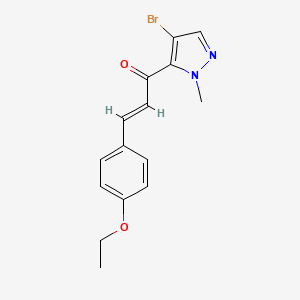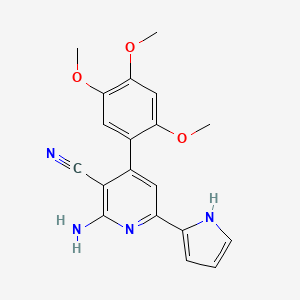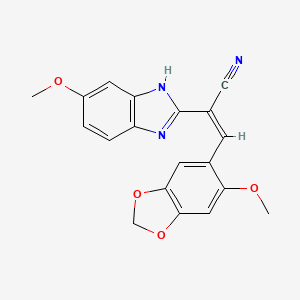
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one, also known as BMPEP, is a chemical compound that has been widely studied for its potential use in treating neurological disorders. BMPEP belongs to the class of compounds known as allosteric modulators, which act on a specific site on a receptor to modify its function.
Mécanisme D'action
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one acts as an allosteric modulator of the mGluR5 receptor, binding to a specific site on the receptor to modify its function. This results in a decrease in the activity of the receptor, which has been shown to have beneficial effects in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of several neurotransmitters, including glutamate, dopamine, and serotonin. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one is a useful tool for studying the function of the mGluR5 receptor in vitro and in vivo. However, its use in clinical trials is limited by its poor solubility and bioavailability, as well as its potential toxicity.
Orientations Futures
Future research on 1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one could focus on improving its solubility and bioavailability, as well as developing more potent and selective allosteric modulators of the mGluR5 receptor. Additionally, further studies are needed to fully understand the potential therapeutic applications of this compound in treating neurological disorders.
Méthodes De Synthèse
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one can be synthesized using a variety of methods, including the reaction of 4-bromo-1-methyl-1H-pyrazol-5-amine with 4-ethoxybenzaldehyde in the presence of a base. Another method involves the reaction of 4-bromo-1-methyl-1H-pyrazol-5-amine with 4-ethoxyphenacyl bromide in the presence of a base.
Applications De Recherche Scientifique
1-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-2-propen-1-one has been extensively studied for its potential use in treating neurological disorders such as epilepsy, Alzheimer's disease, and schizophrenia. It has been shown to modulate the activity of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in several neurological processes including learning and memory.
Propriétés
IUPAC Name |
(E)-1-(4-bromo-2-methylpyrazol-3-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-3-20-12-7-4-11(5-8-12)6-9-14(19)15-13(16)10-17-18(15)2/h4-10H,3H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGDPCQNRLYAAK-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=NN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=NN2C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-4-[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]morpholine](/img/structure/B5348354.png)
![2-methoxy-4-[3-(4-pyridinyl)-1-azetidinyl]nicotinonitrile](/img/structure/B5348359.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5348361.png)
![N-(2-[4-(diethylamino)phenyl]-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-3-methylbenzamide](/img/structure/B5348369.png)

![N-[3-(1H-tetrazol-5-yl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B5348379.png)
![ethyl 4-[({1-[(dimethylamino)carbonyl]-4-piperidinyl}carbonyl)amino]benzoate](/img/structure/B5348390.png)
![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5348397.png)
![6-[2-(4-sec-butoxy-3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5348402.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}benzenesulfonamide](/img/structure/B5348404.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5348415.png)
![5-methyl-4-[(4-phenyl-1-piperazinyl)sulfonyl]-3-isoxazolamine](/img/structure/B5348425.png)
